MCLA hydrochloride

Superoxide detection Physiological pH assays Oxidative stress quantification

Luminol and lucigenin probes suffer poor sensitivity at physiological pH, while L-012 requires peroxidase-dependent indirect pathways-undermining quantitative superoxide assays. MCLA hydrochloride overcomes these constraints: • 100× and 330× higher sensitivity vs. luminol and lucigenin at pH 7.0-7.4 • 4.5× more sensitive than CLA; stable baseline luminescence for 10 min • Direct O₂⁻ reaction (k ~10⁵ M⁻¹ s⁻¹); signal detectable for up to 5 h • Emission at 465 nm for standard luminometer compatibility

Molecular Formula C14H14ClN3O2
Molecular Weight 291.73 g/mol
CAS No. 128322-44-1
Cat. No. B162012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCLA hydrochloride
CAS128322-44-1
Synonyms6-(4-methoxyphenyl)-2-methyl-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride
Molecular FormulaC14H14ClN3O2
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl
InChIInChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H
InChIKeyMXZACTZQSGYANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MCLA Hydrochloride (CAS 128322-44-1) Chemiluminescent Superoxide Detection Probe for Oxidative Stress Assays


MCLA hydrochloride (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one hydrochloride) is a Cypridina luciferin analog chemiluminescent probe designed for the detection and quantification of reactive oxygen species, particularly superoxide anion (O2•−) and singlet oxygen (1O2) . The compound emits blue luminescence with an emission maximum at approximately 465 nm upon oxidation, with a reported apparent rate constant of ~10⁵ M⁻¹ s⁻¹ for its reaction with superoxide [1]. MCLA hydrochloride is supplied as a powder with molecular weight 291.73 g/mol and is soluble in DMSO at concentrations up to 10 mg/mL with sonication and warming to 60°C .

Superoxide and singlet oxygen detection at physiological pH
Direct chemiluminescent reaction with superoxide (non-enzymatic)
Blue emission (~465 nm) compatible with standard luminometers

Why MCLA Hydrochloride (CAS 128322-44-1) Cannot Be Substituted with Generic Luminol or Lucigenin in ROS Detection Workflows


Substituting MCLA hydrochloride with common alternative chemiluminescent probes such as luminol, lucigenin, or L-012 fundamentally alters the assay's quantitative and qualitative output. L-012 operates via a peroxidase-dependent, indirect radical pathway that lacks direct superoxide specificity, while luminol and lucigenin exhibit pH optima above pH 9.0, far from physiological conditions, and demonstrate significantly lower sensitivity at neutral pH [1]. Furthermore, CLA, the non-methoxylated Cypridina analog, provides 4.5-fold lower sensitivity than MCLA in equivalent assay configurations [2]. These differences render generic substitution scientifically invalid for studies requiring physiological relevance, sustained temporal monitoring, or direct superoxide quantification without enzymatic amplification.

  • pH specificity mismatch Luminol and lucigenin pH optima may shift away from physiological conditions, limiting sensitivity.
  • Analog sensitivity gap CLA analog may not match MCLA sensitivity in superoxide detection; lower emission yield reported.
  • Mechanistic dependence L-012 requires peroxidase and H₂O₂, potentially confounding direct NADPH oxidase superoxide quantification.

Quantitative Comparative Evidence: MCLA Hydrochloride (CAS 128322-44-1) vs. Luminol, Lucigenin, L-012, and CLA


MCLA vs. Luminol and Lucigenin: 100-Fold and 330-Fold Higher Sensitivity for Superoxide Detection at Physiological pH

At physiological pH, MCLA hydrochloride exhibits 100-fold higher sensitivity for superoxide radical detection compared to luminol, and 330-fold higher sensitivity compared to lucigenin [1]. This sensitivity advantage is directly attributable to MCLA's pH optima, which occur closer to neutral pH (major optima at pH 6.0, 7.0, and 8.7 with HX/XO generator), whereas both luminol and lucigenin require pH above 9.0 for high-intensity chemiluminescence [1].

Superoxide sensitivity
Head-to-head
100× vs luminol
330× vs lucigenin
Reported physiological pH superoxide detection context
Conditions: neutral pH, superoxide generators
Superoxide detection Physiological pH assays Oxidative stress quantification

MCLA vs. Luminol and Lucigenin: 45-Fold and 5465-Fold Higher Sensitivity for Singlet Oxygen Detection at Physiological pH

For singlet oxygen (1O2) detection at physiological pH, MCLA hydrochloride demonstrates 45-fold higher sensitivity compared to luminol and 5465-fold higher sensitivity compared to lucigenin [1]. Luminol and lucigenin show compromised optima above pH 9.0 for high-intensity chemiluminescence, whereas MCLA maintains operational sensitivity at neutral pH ranges compatible with biological systems [1].

Singlet oxygen sensitivity
Head-to-head
45× vs luminol
5465× vs lucigenin
Reported ¹O₂ detection sensitivity at physiological pH
Conditions: neutral pH, ¹O₂ generators
Singlet oxygen detection 1O2 quantification Photodynamic research

MCLA vs. Luminol, Cytochrome c, and ESR: Extended Superoxide Detection Window (5 Hours vs. 1.5-3 Hours to Termination)

In leukocyte superoxide generation studies, the MCLA chemiluminescence system maintains detectable signal for up to 5 hours (300 minutes) post-stimulation, whereas luminol-dependent CL, cytochrome c reduction, and ESR/spin trapping systems cease generating detectable signal at 90, 180, and 120 minutes, respectively [1]. The 50% activity decay time is 70 minutes for MCLA-CL versus 30, 35, and 10 minutes for the comparator systems, respectively [1]. Cell viability was not significantly affected across any trial conditions, confirming that the extended detection window is probe-dependent rather than artifact-driven [1].

Detection window
Head-to-head
Up to 300 min signal
1.7×–3.3× longer
Supports extended oxidative burst temporal monitoring
Leukocyte stimulation; no significant viability impact reported
Leukocyte superoxide generation Temporal ROS monitoring Long-term oxidative burst assays

MCLA vs. CLA: 4.5-Fold Higher Sensitivity in Superoxide Dismutase Assays

The MCLA hydrochloride chemiluminescence method demonstrates 4.5-fold higher sensitivity compared to the CLA method in superoxide detection assays [1]. MCLA emits at 465 nm versus CLA's 380 nm emission maximum, and exhibits higher chemiluminescence quantum yield in the visible region, making it superior for enzymatic ROS detection applications [2]. Additionally, non-specific luminescence in the MCLA system remains almost constant for 10 minutes after probe addition and is not significantly influenced by superoxide dismutase, providing a stable baseline for quantitative measurements [1].

CLA analog comparison
Head-to-head
4.5× vs CLA
465 nm emission
Supports SOD assay sensitivity improvement context
Human erythrocyte SOD assay; stable baseline
SOD activity assay Superoxide quantification Enzymatic ROS detection

MCLA vs. L-012: Direct Superoxide Reaction vs. Peroxidase-Dependent Indirect Radical Pathway

MCLA hydrochloride reacts directly with superoxide anion (O2−) to produce chemiluminescence via a dioxetanone intermediate, with an apparent rate constant of ~10⁵ M⁻¹ s⁻¹ [1]. In contrast, L-012 does not react directly with superoxide; it requires one-electron oxidation catalyzed by peroxidase in the presence of H₂O₂ to generate a radical intermediate, which then reacts with O₂ to produce O₂− and subsequently yields luminescence through endoperoxide decomposition . Consequently, L-012-dependent chemiluminescence is not specific to NADPH oxidase-derived reactive oxygen species, whereas MCLA provides direct O₂− quantification without enzymatic amplification requirements .

Mechanism: direct vs indirect
Class-level
Direct O₂•− reaction
~10⁵ M⁻¹ s⁻¹
L-012: peroxidase-dependent
Mechanistic context for direct superoxide quantification
Suitable when peroxidase/H₂O₂ levels may vary
Superoxide detection mechanism NADPH oxidase screening ROS probe specificity

MCLA vs. L-012: Lower Overall Chemiluminescence Yield but Sustained Temporal Response

L-012 displays significantly higher chemiluminescence yield and sensitivity than MCLA, luminol, and lucigenin in cell-based superoxide detection assays [1]. In phorbol ester-activated oral neutrophils, L-012 produces higher chemiluminescence intensity than both luminol and MCLA [2]. However, L-012-dependent chemiluminescence is completely abolished by 100-300 U/mL superoxide dismutase, confirming O₂− involvement but also revealing its indirect, peroxidase-catalyzed mechanism [1]. While L-012 offers superior absolute signal intensity, MCLA's direct reaction mechanism and extended detection window (up to 300 minutes in leukocyte assays) may be preferable for applications requiring mechanistic clarity and sustained monitoring over high instantaneous signal [3].

Signal intensity trade-off
Cross-study comparable
Lower peak CL vs L-012
Sustained 300 min signal
Context-dependent: high-intensity screening vs. mechanistic monitoring
L-012 abolished by SOD; MCLA direct reaction
Chemiluminescence yield comparison Neutrophil ROS detection Signal intensity trade-off

Optimal Research and Industrial Applications for MCLA Hydrochloride (CAS 128322-44-1) Based on Quantified Differential Performance


Physiological pH Superoxide Detection in Live Leukocyte Oxidative Burst Studies

For neutrophil, macrophage, and leukocyte functional studies where superoxide generation must be measured at physiological pH (7.0-7.4), MCLA hydrochloride is the optimal probe selection. Evidence demonstrates 100-fold and 330-fold higher sensitivity than luminol and lucigenin respectively at physiological pH [1]. Furthermore, the MCLA-CL system maintains detectable signal for up to 5 hours post-stimulation, enabling long-term oxidative burst kinetics monitoring that is not achievable with luminol-CL (90 min), cytochrome c (180 min), or ESR/spin trapping (120 min) systems [2].

Superoxide Dismutase (SOD) Activity Quantification Assays

For enzymatic SOD activity assays requiring precise superoxide quantification, MCLA hydrochloride provides 4.5-fold higher sensitivity than the non-methoxylated CLA analog [1]. The non-specific luminescence remains stable for 10 minutes post-addition and is not significantly influenced by SOD, establishing a reliable baseline for quantitative measurements [1]. The emission maximum at 465 nm (versus CLA's 380 nm) offers improved compatibility with standard luminometer detection optics [2].

Dual Superoxide and Singlet Oxygen Detection in Photodynamic Therapy Research

In photodynamic therapy studies and singlet oxygen research requiring detection of both superoxide and 1O₂ under biologically relevant conditions, MCLA hydrochloride is the only chemiluminescent probe among common alternatives that provides usable sensitivity for both species at physiological pH. Evidence shows 45-fold and 5465-fold higher 1O₂ sensitivity compared to luminol and lucigenin respectively [1]. The direct reaction mechanism with O₂− (rate constant ~10⁵ M⁻¹ s⁻¹) avoids peroxidase-dependent signal amplification artifacts .

Mechanistic ROS Studies Requiring Direct Superoxide Quantification Without Enzymatic Amplification

For research applications where superoxide must be quantified directly without the confounding variables of endogenous peroxidase or H₂O₂ levels, MCLA hydrochloride is mechanistically preferable to L-012. MCLA reacts directly with O₂− via a dioxetanone intermediate, whereas L-012 requires peroxidase-catalyzed one-electron oxidation in the presence of H₂O₂ to generate a radical intermediate before luminescence production [1]. This mechanistic clarity is essential for NADPH oxidase inhibitor screening and studies where peroxidase activity may vary between experimental conditions [1].

Application
Selection Property
Validation Focus
Leukocyte oxidative burst (physiological pH)
pH compatibility & detection duration
Superoxide signal at pH 7.0–7.4; temporal stability
SOD activity quantification
Emission sensitivity vs. CLA
SOD quenching linearity; baseline luminescence stability
Photodynamic therapy dual ROS detection
Dual O₂•−/¹O₂ sensitivity at neutral pH
Co-detection without pH adjustment; no peroxidase amplification
Direct superoxide quantification (enzyme-independent)
Direct O₂•− reaction (no peroxidase)
NADPH oxidase inhibitor specificity; no H₂O₂ interference

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